N-(2,6-Diisopropylphenyl)formamide
Overview
Description
N-(2,6-Diisopropylphenyl)formamide is a chemical compound with the empirical formula C13H19NO. It exhibits a non-planar structure, where the 2,6-diisopropylphenyl ring is tilted at a dihedral angle of 77.4° with respect to the formamide group. This unique dihedral angle arises due to the presence of bulky isopropyl groups on the ortho positions of the phenyl ring, which increases torsional strain .
Synthesis Analysis
The synthesis of this compound involves various methods. One such method includes the reaction of 2,6-diisopropylaniline with formic acid or formic acid derivatives .Scientific Research Applications
1. Structural Properties
- The title compound, C13H19NO, exhibits a non-planar structure, with the 2,6-diisopropylphenyl ring tilted at a significant angle relative to the formamide group. This unique structural arrangement makes it an interesting subject for study in crystallography and molecular design (Chitanda, Quail, & Foley, 2008).
2. Chemical Synthesis and Applications
- Research on lithium and sodium metallation of N,N′-di(aryl)formamidines, including N-(2,6-Diisopropylphenyl)formamide, has shown that changes in the steric bulk of the substituents can significantly influence the binding and nuclearity of the resulting amidinate complexes. This is important for understanding the behavior of these complexes in various chemical reactions (Cole, Davies, Jones, & Junk, 2004).
3. Role in Polymerization Processes
- This compound derivatives have been used in the synthesis of zinc(II) formamidine benzoate complexes, which were found to be active in the ring-opening polymerization of cyclic esters. The research highlights the influence of diarylformamidines ligands and auxiliary ligands on the catalytic activity and properties of the resulting polymers (Akpan, Ojwach, Omondi, & Nyamori, 2016).
4. Catalytic Applications
- Copper-catalyzed synthesis of benzimidazoles involving this compound derivatives demonstrates the utility of this compound in efficiently producing sterically demanding substituents on nitrogen, which is valuable in the development of new synthetic methods (Hirano, Biju, & Glorius, 2009).
5. Environmental and Biological Research
- Although your request excluded information related to drug use, dosage, and side effects, it's important to note that there is research on the environmental and biological activities of related formamidine compounds, which can provide context to the broader chemical family to which this compound belongs (Hollingworth, 1976).
Mechanism of Action
Target of Action
N-(2,6-Diisopropylphenyl)formamide, also known as 2′,6′-Diisopropylformanilide
Mode of Action
It’s known that the compound exists as two carbon–nitrogen bond rotomers in solution . Upon crystallization, the solid-state structure shows exclusive formation of the cisoidal rotomer . This suggests that the compound may interact with its targets through specific structural conformations.
Result of Action
It’s known that the molecules of this compound are linked via N—H…O hydrogen bonds, forming infinite chains which run along the b-axis directions . This suggests that the compound may have the ability to form specific molecular structures, which could potentially influence its biological activity.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the formation of its specific rotomers is dependent on the solution and crystallization conditions . Moreover, safety data suggests that the compound should be handled with care to avoid formation of dust and aerosols . These factors, among others, can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9(2)11-6-5-7-12(10(3)4)13(11)14-8-15/h5-10H,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCULERWAGEILG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476554 | |
Record name | N-(2,6-Diisopropylphenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84250-69-1 | |
Record name | N-(2,6-Diisopropylphenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,6-Diisopropylphenyl)formamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.